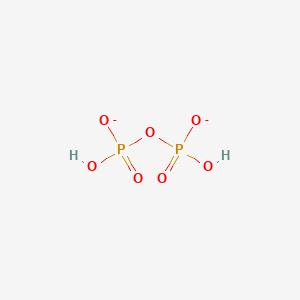
Pyrophosphate 2-
Overview
Description
It is commonly found in various salts such as disodium pyrophosphate (Na2H2P2O7) and tetrasodium pyrophosphate (Na4P2O7) . Pyrophosphate 2- plays a crucial role in biochemistry, particularly in energy metabolism and biosynthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrophosphate 2- can be synthesized through the thermal condensation of sodium dihydrogen phosphate or by partial deprotonation of pyrophosphoric acid . The reaction typically involves heating sodium dihydrogen phosphate at high temperatures to induce condensation, resulting in the formation of pyrophosphate 2-.
Industrial Production Methods
In industrial settings, pyrophosphate 2- is produced by heating sodium dihydrogen phosphate at temperatures around 200°C. This process leads to the formation of disodium pyrophosphate, which can be further processed to obtain other pyrophosphate salts .
Chemical Reactions Analysis
Types of Reactions
Pyrophosphate 2- undergoes various chemical reactions, including:
Hydrolysis: Pyrophosphate 2- can be hydrolyzed to form two phosphate ions.
Complexation: Pyrophosphate 2- forms complexes with metal ions such as calcium and transition metals, making it a good complexing agent.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and pyrophosphatase enzymes.
Complexation: Involves metal ions like calcium, magnesium, and transition metals under aqueous conditions.
Major Products Formed
Hydrolysis: Produces two phosphate ions.
Complexation: Forms metal-pyrophosphate complexes.
Scientific Research Applications
Pyrophosphate 2- has a wide range of applications in scientific research:
Biochemistry: It is involved in energy metabolism, particularly in the hydrolysis of ATP to AMP, releasing pyrophosphate 2- as a by-product.
Chemistry: It is used as a complexing agent for metal ions in various chemical reactions.
Industry: Pyrophosphate 2- is used in food additives, detergents, and water treatment processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phosphate (PO4 3-): A single phosphate ion that is a key component of ATP and DNA.
Triphosphate (P3O10 5-): Contains three phosphorus atoms linked by oxygen atoms, found in compounds like ATP.
Uniqueness
Pyrophosphate 2- is unique due to its ability to form stable complexes with metal ions and its role in energy metabolism. Unlike phosphate, which is a single ion, pyrophosphate 2- contains two linked phosphorus atoms, giving it distinct chemical properties .
Properties
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O7P2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















